2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[5-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide
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Overview
Description
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE is a complex organic compound that features multiple functional groups, including triazole, sulfanyl, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and benzoxazole intermediates, followed by their coupling through sulfanyl and amide linkages. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: The triazole and benzoxazole rings can participate in nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H₂O₂, m-CPBA
Reducing agents: NaBH₄, Pd/C
Solvents: DMF, dichloromethane (DCM)
Catalysts: Pd/C, copper(I) iodide (CuI)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxide or sulfone derivatives, while reduction of nitro groups results in amine derivatives .
Scientific Research Applications
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole and benzoxazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)ANILINE: Shares the triazole moiety but lacks the benzoxazole and sulfanyl groups.
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: Contains the triazole and benzene ring but differs in functional groups.
3,5-DI(4H-1,2,4-TRIAZOL-4-YL)BENZOIC ACID: Features multiple triazole rings but lacks the sulfanyl and amide linkages.
Uniqueness
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(4-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE is unique due to its combination of triazole, sulfanyl, and benzoxazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C23H21N9O3S2 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-[5-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H21N9O3S2/c1-31-12-24-29-22(31)36-10-19(33)26-15-5-3-14(4-6-15)21-28-17-9-16(7-8-18(17)35-21)27-20(34)11-37-23-30-25-13-32(23)2/h3-9,12-13H,10-11H2,1-2H3,(H,26,33)(H,27,34) |
InChI Key |
TUOKBOXITRURRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)NC(=O)CSC5=NN=CN5C |
Origin of Product |
United States |
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